2-(1,3-Benzothiazol-2-yl)acetamide
Overview
Description
2-(1,3-Benzothiazol-2-yl)acetamide is a compound that has been the subject of various studies due to its interesting chemical properties and potential biological activities. The compound features a benzothiazole ring system attached to an acetamide group, which has been shown to be a versatile moiety in medicinal chemistry. The compound and its derivatives have been explored for various pharmacological activities, including anti-HIV, antimicrobial, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of 2-(1,3-Benzothiazol-2-yl)acetamide derivatives has been achieved through different methods. One approach involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride, followed by further reactions with different reagents to introduce various substituents . Another method includes the condensation of benzothiazoles with acetic acid under reflux conditions . These synthetic routes have been optimized to overcome disadvantages such as high temperatures, prolonged reaction times, and the use of toxic solvents .
Molecular Structure Analysis
The molecular structure of 2-(1,3-Benzothiazol-2-yl)acetamide has been characterized by various spectroscopic techniques. The compound crystallizes with two molecules in the asymmetric unit, with dihedral angles between the benzothiazol-2-yl ring system and the acetamide group indicating the orientation of these moieties . Hydrogen bonding plays a significant role in the crystal structure, contributing to the stability and packing of the molecules .
Chemical Reactions Analysis
2-(1,3-Benzothiazol-2-yl)acetamide and its derivatives undergo various chemical reactions that are essential for their biological activities. The presence of the acetamide group allows for reactions such as acylation, and the benzothiazole ring can participate in electrophilic substitution reactions. These reactions are crucial for the synthesis of compounds with potential pharmacological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(1,3-Benzothiazol-2-yl)acetamide derivatives have been studied to understand their behavior in biological systems. The acidity constants (pKa) of these compounds have been determined, indicating the protonation states under physiological conditions . The photophysical properties have also been investigated, revealing how substituents on the benzothiazole ring affect the hydrogen bonding and overall molecular assembly .
Scientific Research Applications
Antitumor Activity
A study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and screened them for antitumor activity against various human tumor cell lines. Compounds showed significant anticancer activity against some cancer cell lines, indicating their potential as antitumor agents (Yurttaş, Tay, & Demirayak, 2015).
Analgesic Activity
Another study synthesized acetamide derivatives and investigated their analgesic properties through various tests. These compounds showed significant decrease in pain responses, highlighting their potential as analgesic agents (Kaplancıklı et al., 2012).
Antimicrobial Activity
The synthesis of benzothiazole derivatives and their evaluation for antimicrobial activity revealed that some compounds exhibited promising activities against several bacterial and fungal strains. This suggests their usefulness in addressing microbial infections (Rezki, 2016).
Cytotoxicity Studies
Pd(II) and Pt(II) complexes with N-(1,3-benzothiazol-2-yl)acetamide ligands were prepared and exhibited varying cytotoxic effects against different cancer cell lines, indicating potential applications in cancer therapy (Al‐Janabi et al., 2020).
Schistosomicidal Agents
Benzothiazol-2-yl-dithiocarbamates and their copper complexes were synthesized and showed schistosomicidal activity comparable to praziquantel, presenting a new class of potent agents against Schistosoma mansoni (Mahran et al., 2007).
Future Directions
Benzothiazole derivatives have shown promise in the field of medicinal chemistry due to their broad spectrum of biological effects. Future research may focus on the fabrication of 2-arylbenzothiazoles through different synthetic pathways to create more potent biologically active benzothiazole-based drugs .
properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c10-8(12)5-9-11-6-3-1-2-4-7(6)13-9/h1-4H,5H2,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMWFXSMDQBKED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621530 | |
Record name | 2-(1,3-Benzothiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzothiazol-2-yl)acetamide | |
CAS RN |
51542-41-7 | |
Record name | 2-(1,3-Benzothiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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